Chiral Identity: (R)-Enantiomer Versus (S)-Enantiomer as a Critical Selection Factor
The compound's (R) stereochemical configuration at the pyrrolidine 3-position distinguishes it from its (S)-enantiomer, CAS 1286207-38-2 . While no public comparative bioactivity data exist to quantify the functional consequence of this stereochemical difference, in chiral drug discovery, enantiomers routinely exhibit divergent pharmacological profiles. Therefore, selection of the (R)-enantiomer over the (S)-enantiomer, or vice versa, must be driven by a specific internal stereochemical requirement of a synthetic route or a proprietary structure-activity relationship (SAR) hypothesis, not by publicly documented superiority.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1349702-23-3) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1286207-38-2) |
| Quantified Difference | Opposite stereochemistry at the C3 position of the pyrrolidine ring |
| Conditions | Structural identity comparison via CAS registry and IUPAC nomenclature |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for any project where stereochemistry is integral to the synthetic pathway or the target binding hypothesis, regardless of the lack of public comparative data.
